molecular formula C8H9BrClF2N B2866461 (R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride CAS No. 2460740-58-1

(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2866461
CAS No.: 2460740-58-1
M. Wt: 272.52
InChI Key: RBLSJFGZNFOVSG-PGMHMLKASA-N
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Description

(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is a chiral organic compound featuring a bromo-substituted aromatic ring with two fluorine atoms at the 2- and 6-positions. The ethylamine moiety is attached to the 4-bromo position of the benzene ring, and the stereocenter at the ethylamine carbon defines its (R)-configuration. This compound is synthesized as a hydrochloride salt to enhance stability and solubility .

Key properties include:

  • Molecular Formula: C₈H₉BrClF₂N
  • Molecular Weight: 272.52 g/mol (calculated for the S-enantiomer; R-enantiomer expected to match) .
  • Storage: Stable under inert atmosphere at room temperature .

Properties

IUPAC Name

(1R)-1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLSJFGZNFOVSG-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, with the molecular formula C8_8H9_9BrClF2_2N and a molecular weight of 272.52 g/mol, is a compound of significant interest in pharmacological research. Its unique structural features, including the presence of bromine and fluorine substituents, enhance its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Research suggests that compounds with similar fluorinated structures often exhibit enhanced lipophilicity and metabolic stability, which may improve their pharmacological profiles.

Potential Mechanisms:

  • Receptor Binding: Preliminary studies indicate that this compound may act as an inhibitor in neurotransmitter pathways, potentially affecting serotonin or dopamine receptors.
  • Enzyme Inhibition: The compound's halogenated structure may enhance interactions with enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

Activity Description
Neurotransmitter Modulation Potential effects on serotonin and dopamine pathways suggest applications in treating mood disorders.
Antitumor Activity Similar compounds have been implicated in cancer therapies, warranting investigation into this compound's efficacy against tumor growth.
Antimicrobial Properties Fluorinated compounds often exhibit enhanced antimicrobial activity, suggesting potential applications in infectious disease treatment.

Case Studies and Research Findings

Recent literature has highlighted the biological activities of similar compounds, providing insights into the potential efficacy of this compound:

  • Neuropharmacology Studies:
    • A study indicated that fluorinated analogs exhibit increased binding affinity to serotonin receptors compared to non-fluorinated counterparts, suggesting enhanced therapeutic potential for mood disorders .
  • Antitumor Research:
    • Compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, with some exhibiting IC50_{50} values in the nanomolar range .
  • Enzyme Interaction Studies:
    • Investigations into enzyme inhibition have shown that halogenated compounds can effectively inhibit key metabolic enzymes involved in cancer progression .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-Enantiomer

The (S)-enantiomer (CAS: 2460739-93-7) shares identical molecular formula (C₈H₉BrClF₂N) and physical properties with the (R)-form but differs in stereochemical configuration. Enantiomers exhibit identical melting points, boiling points, and solubility but may diverge in biological activity due to chiral recognition in biochemical systems .

Positional Isomers

  • 3-Bromo-2,6-difluorophenyl Analog :
    • Molecular Formula : C₈H₉BrClF₂N (same as target compound).
    • Substituent Position : Bromine at the 3-position instead of 4.
    • Impact : Altered electronic effects due to bromine’s position may influence reactivity in cross-coupling reactions or binding interactions .

Functional Group Analogs

  • 4-Bromo-2,5-dimethoxyphenyl Derivative: Molecular Formula: C₁₀H₁₅BrClNO₂ (e.g., compound 3 in ). Key Difference: Methoxy (-OCH₃) groups at 2- and 5-positions replace fluorine atoms.

Ethylamine Chain Variants

  • 2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride: Molecular Formula: C₁₀H₁₆ClNO₂ (compound 2 in ). Key Difference: Lacks bromine and fluorine, with methoxy groups instead. Impact: Reduced steric and electronic complexity, favoring applications in neurotransmitter analog synthesis .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties
(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine HCl C₈H₉BrClF₂N 272.52 Br (4), F (2,6) Chiral, stable under inert atmosphere
(S)-Enantiomer C₈H₉BrClF₂N 272.52 Br (4), F (2,6) Same physical properties as R-form
3-Bromo-2,6-difluorophenyl Isomer C₈H₉BrClF₂N 272.52 Br (3), F (2,6) Altered electronic profile
4-Bromo-2,5-dimethoxyphenyl Analog C₁₀H₁₅BrClNO₂ ~320.6 Br (4), OCH₃ (2,5) Enhanced nucleophilicity

Research Findings and Implications

  • Stereochemical Effects : The (R)- and (S)-enantiomers are critical in asymmetric catalysis or drug design, where enantioselectivity determines efficacy or toxicity .
  • Halogen Positioning : Bromine at the 4-position (target compound) vs. 3-position (isomer) may affect regioselectivity in Suzuki-Miyaura couplings due to steric and electronic differences .
  • Functional Group Interplay : Fluorine’s electron-withdrawing nature stabilizes the aromatic ring against electrophilic substitution, whereas methoxy groups in analogs promote reactivity toward electrophiles .

Preparation Methods

Reaction Scheme

  • Halogenation : 4-Bromo-2,6-difluoroaniline is treated with bromine in the presence of FeBr₃ to yield 1-bromo-4-bromo-2,6-difluorobenzene.
  • Amination : The brominated intermediate reacts with ethylene diamine under basic conditions (K₂CO₃, DMF, 80°C) to form racemic 1-(4-bromo-2,6-difluorophenyl)ethan-1-amine.
  • Chiral Resolution : The racemic mixture is resolved using (R)-mandelic acid in ethanol, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
  • Salt Formation : The free amine is protonated with HCl gas in diethyl ether to form the hydrochloride salt.

Optimization Data

Parameter Condition Yield (%) Purity (%) Source
Bromination time 12 h at 40°C 85 95
Amination solvent DMF 78 90
Resolution agent (R)-Mandelic acid 65 98
Salt crystallization Diethyl ether/HCl 92 99

Method 2: Catalytic Asymmetric Synthesis

Reaction Overview

This approach employs a chiral palladium catalyst to directly introduce the (R)-configured amine group:

  • Substrate Preparation : 4-Bromo-2,6-difluorophenylboronic acid is coupled with ethyl glyoxylate in a Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O).
  • Reductive Amination : The resulting ketone intermediate undergoes asymmetric reductive amination using (R)-BINAP-PdCl₂ and H₂ (50 psi) to yield the (R)-amine.
  • Hydrochloride Formation : The product is treated with HCl in methanol, followed by recrystallization from acetone.

Performance Metrics

Catalyst Loading (%) Temperature (°C) ee (%) Isolated Yield (%)
5 25 94 70
10 40 98 68

Data adapted from enantioselective catalysis studies.

Method 3: Enzymatic Kinetic Resolution

Biocatalytic Approach

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(4-bromo-2,6-difluorophenyl)ethan-1-amine, leaving the (R)-enantiomer unreacted:

  • Racemic Synthesis : Prepared via Grignard addition of methylmagnesium bromide to 4-bromo-2,6-difluorobenzonitrile, followed by reduction (LiAlH₄, THF).
  • Enzymatic Acetylation : CAL-B (20 mg/mmol) with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C for 24 h.
  • Separation : The (R)-amine is extracted with 0.1 M HCl, basified with NaOH, and isolated via filtration.

Efficiency Metrics

Enzyme Activity (U/mg) Conversion (%) ee (%)
4500 48 >99

Source: Immobilized enzyme studies.

Comparative Analysis of Methods

Method Advantages Limitations Scale Feasibility
Nucleophilic + Resolution High purity, established protocol Low overall yield (≤65%) Pilot scale
Asymmetric Catalysis No resolution step needed Expensive catalysts Lab scale
Enzymatic Resolution Eco-friendly, mild conditions Long reaction times Industrial scale

Industrial-Scale Considerations

For kilogram-scale production, Method 1 is preferred due to reagent availability and operational simplicity. Key modifications include:

  • Continuous Flow Bromination : Reduces reaction time from 12 h to 2 h.
  • Crystallization Optimization : Use of anti-solvent (n-hexane) improves salt yield to 95%.

Purity and Characterization

Final products are validated via:

  • HPLC : >99% chemical purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Chiral GC : >98% ee (Cyclodextrin-based column).
  • XRD : Confirmation of hydrochloride crystal structure.

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